N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.57. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzothiazole derivatives have been found to interact with a variety of biological targets. For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of action
The exact mode of action can vary depending on the specific benzothiazole derivative and its target. In the case of COX inhibition, the compound may bind to the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation .
Biochemical pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their targets. In the case of COX inhibition, they can affect the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins .
Result of action
The molecular and cellular effects of benzothiazole derivatives can vary depending on their targets and modes of action. For instance, by inhibiting COX enzymes, some benzothiazole derivatives can reduce inflammation .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-3-26-16(10-11-23-26)20(27)25-22-19(14-9-8-13(2)12-18(14)29-22)21-24-15-6-4-5-7-17(15)28-21/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBPHNVBUVYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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